Pge1-EA

Description

Properties

IUPAC Name |

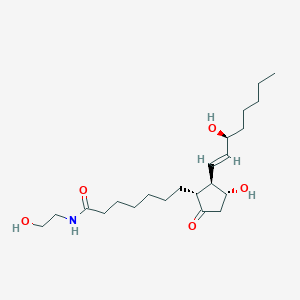

N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQFDRCTTQBTCE-RCDOCOITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Classification of Prostaglandin E1 Ethanolamide Pge1 Ea

Systematic Naming and Common Synonyms for Prostaglandin (B15479496) E1 Ethanolamide

Prostaglandin E1 Ethanolamide (PGE1-EA) is known by several chemical names and synonyms. Its systematic name is N-(9-oxo-11R,15S-dihydroxy-13E-prostenoyl)-ethanolamine. lipidmaps.org Another systematic name is N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide. nih.gov

Common synonyms for this compound include PGE1-ethanolamine and Alprostadil ethanolamide. nih.govqcsrm.com The molecular formula for this compound is C22H39NO5, and it has a molecular weight of 397.5 g/mol . nih.gov

Structural Relationship to Prostaglandin E1 (PGE1) and Other N-Acyl Ethanolamines (NAEs)

This compound is an ethanolamine-amide analog of Prostaglandin E1 (PGE1). lipidmaps.org This means that the carboxyl group characteristic of PGE1 is replaced by an ethanolamide group in this compound. Prostaglandins (B1171923), including PGE1, are a class of eicosanoids derived from 20-carbon polyunsaturated fatty acids. glowm.comnih.gov They are composed of a cyclopentanone (B42830) nucleus with two side chains. glowm.com PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA). nih.gov

N-Acyl ethanolamines (NAEs) are a class of endogenous bioactive signaling lipids consisting of a fatty acyl group conjugated to ethanolamine (B43304) through an amide bond. nih.gov Anandamide (B1667382) (AEA), or N-arachidonoylethanolamine, is a well-known NAE. wikipedia.orglipidmaps.org this compound fits within the broader category of NAEs, specifically as a prostaglandin ethanolamide, also known as a prostamide. nih.govfrontiersin.org Prostamides are sequentially biosynthesized from endocannabinoids like anandamide by cyclooxygenase (COX)-2 followed by various prostaglandin synthases. nih.gov

The structural difference between PGE1 and this compound lies in the functional group at the C1 position; PGE1 has a carboxylic acid group, while this compound has an ethanolamide group. The core prostane (B1239271) structure, including the cyclopentane (B165970) ring and the positions and configurations of hydroxyl and keto groups, is retained. lipidmaps.org

A comparison of the chemical formulas and molecular weights highlights this relationship:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group at C1 |

| Prostaglandin E1 | C20H34O5 | 354.48 fishersci.ca | Carboxylic acid |

| This compound | C22H39NO5 | 397.5 nih.gov | Ethanolamide |

| Ethanolamine | C2H7NO | 61.08 [PubChem CID 308] | Amine and hydroxyl |

Note: Ethanolamine PubChem CID is provided for context of the ethanolamide group.

Isomeric Forms and Stereochemical Considerations in this compound Research

Stereochemistry is a crucial aspect of prostaglandin and prostamide research, as different isomeric forms can exhibit distinct biological activities. lipidmaps.orgresearchgate.net The systematic names for this compound and PGE1 specify the stereochemistry at several chiral centers and the geometry of double bonds. lipidmaps.orgnih.govfishersci.ca

For this compound, the systematic name N-(9-oxo-11R,15S-dihydroxy-13E-prostenoyl)-ethanolamine indicates specific stereochemical configurations:

11R: R configuration at carbon 11. lipidmaps.org

15S: S configuration at carbon 15. lipidmaps.org

13E: E (entgegen) geometry of the double bond between carbons 13 and 14. lipidmaps.org

These stereochemical assignments are consistent with the typical configuration found in the biologically active forms of prostaglandins derived from the cyclooxygenase pathway. glowm.com While the primary biologically relevant isomer of this compound is defined by these configurations, the potential for other stereoisomers exists due to the chiral centers at carbons 8, 11, 12, and 15 of the prostane backbone, as well as the possibility of cis/trans isomerism at the 13,14 double bond. Research into prostaglandins often involves the study of different isomers to understand their relative potencies and specific receptor interactions. lipidmaps.orgpnas.orggoogle.com For example, 11β-Prostaglandin E1 is an epimer of PGE1 at the C-11 position and shows reduced potency compared to PGE1. lipidmaps.org Similarly, the stereochemistry at the C-15 position is critical for biological activity in prostaglandins. researchgate.netnetascientific.com

While the primary focus for this compound is the (11R,15S,13E) form due to its relationship with naturally occurring PGE1, the existence and potential biological relevance of other stereoisomers (e.g., 15R epimer, or isomers with different double bond geometries) could be subjects of investigation in detailed chemical and pharmacological studies. The PubChem entry for this compound also provides the InChI string, which fully encodes the compound's stereochemistry. nih.gov

Table of Computed Properties for this compound:

| Property Name | Value | Source |

| Molecular Weight | 397.5 g/mol | PubChem nih.gov |

| Exact Mass | 397.282824 Da | LIPID MAPS lipidmaps.org, PubChem nih.gov |

| Molecular Formula | C22H39NO5 | LIPID MAPS lipidmaps.org, PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Topological Polar Surface Area | 106.86 Ų | LIPID MAPS lipidmaps.org |

| Hydrogen Bond Donors | 4 | LIPID MAPS lipidmaps.org |

| Hydrogen Bond Acceptors | 5 | LIPID MAPS lipidmaps.org |

| Rotatable Bonds | 15 | LIPID MAPS lipidmaps.org |

Biosynthesis and Endogenous Formation Pathways of Prostaglandin E1 Ethanolamide

Precursor Lipid Substrates for PGE1-EA Biosynthesis

The primary lipid substrates for the biosynthesis of prostaglandin (B15479496) ethanolamides, including this compound, are derived from fatty acids. Two key precursors have been identified in the formation pathways leading to these compounds: anandamide (B1667382) and dihomo-γ-linolenic acid derivatives.

Anandamide (AEA), also known as N-arachidonoylethanolamine, is an endocannabinoid derived from arachidonic acid (AA). wikipedia.org AEA serves as a direct precursor for the synthesis of various prostaglandin ethanolamides (PG-EAs), including PGE2-EA, PGD2-EA, and PGF2α-EA. acs.orgnih.govnih.gov The conversion of AEA to PG-EAs is a significant pathway, particularly mediated by the enzyme cyclooxygenase-2 (COX-2). acs.orgnih.govnih.govnih.govwikipedia.org This enzymatic conversion of AEA to prostaglandin ethanolamides is considered a major pathway for their endogenous production. wikipedia.orgresearchgate.net

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 fatty acid. wikipedia.org DGLA is a precursor for the synthesis of series-1 prostanoids, such as prostaglandin E1 (PGE1), through the action of cyclooxygenases (COX-1 and COX-2) and specific prostanoid synthases. wikipedia.orgresearchgate.netoup.comthemedicalbiochemistrypage.orgfrontiersin.org While DGLA is a known precursor for PGE1, the direct conversion of DGLA derivatives into this compound is not as extensively documented as the conversion of AEA to other prostaglandin ethanolamides. However, given that this compound is the ethanolamide analog of PGE1, it is plausible that DGLA derivatives play a role in the broader pathway leading to this compound, potentially through the formation of PGE1 which is then amidated, or through a parallel pathway involving DGLA ethanolamide. Research indicates that both DGLA and arachidonic acid are substrates for cyclooxygenases, leading to different series of prostaglandins (B1171923). researchgate.net

Enzymatic Conversion Mechanisms Leading to this compound Formation

The biosynthesis of this compound involves a series of enzymatic steps. Key enzymes, particularly cyclooxygenases and downstream synthases, play crucial roles in directing the formation of prostaglandin ethanolamides.

Cyclooxygenases (COX), specifically COX-2, are central to the initial steps of prostaglandin ethanolamide synthesis from AEA. acs.orgnih.govnih.govnih.govwikipedia.org COX enzymes catalyze the oxygenation of polyunsaturated fatty acids and their derivatives, such as AEA, to form unstable endoperoxide intermediates. wikipedia.orgnih.govnih.gov In the case of AEA, COX-2 converts it to prostaglandin H2-ethanolamide (PGH2-EA). acs.orgnih.govnih.govmdpi.com This is analogous to the conversion of arachidonic acid to PGH2 by COX enzymes in the biosynthesis of conventional prostaglandins. themedicalbiochemistrypage.orgwikipedia.orgnih.govnih.gov

Following the formation of PGH2-EA, other lipid-modifying enzymes, specifically prostaglandin synthases, act on this intermediate to produce specific prostaglandin ethanolamides, including this compound. acs.orgnih.gov These synthases isomerize or reduce PGH2-EA to yield the various series of prostaglandin ethanolamides. acs.orgnih.govnih.gov While the conversion of AEA primarily leads to 2-series prostaglandin ethanolamides (like PGE2-EA), the involvement of DGLA derivatives suggests the potential for 1-series prostaglandin ethanolamides (like this compound) to be formed through similar enzymatic processes, starting from a DGLA-derived ethanolamide or via amidation of PGE1.

The specificity of cyclooxygenase isoforms, particularly COX-2, is critical in the formation of prostaglandin ethanolamides from AEA. Studies have shown that recombinant human COX-2 effectively oxygenates anandamide, while COX-1 does not. nih.gov This indicates a distinct preference of COX-2 for AEA as a substrate compared to COX-1. nih.gov

Following the COX-mediated step, the specificity of various prostaglandin synthases determines the final prostaglandin ethanolamide product. acs.orgnih.govnih.gov These synthases exhibit selectivity for the PGH2-EA intermediate, directing its conversion towards PGE-EA, PGD-EA, or PGF-EA series, depending on the specific synthase present. acs.orgnih.govnih.gov For instance, specific synthases would be responsible for the conversion of PGH1-EA (derived from a DGLA ethanolamide precursor) or PGH2-EA (derived from AEA) into their respective E-series ethanolamides, such as this compound or PGE2-EA.

Cellular and Tissue Localization of this compound Biosynthetic Machinery

The cellular and tissue localization of the enzymes involved in this compound biosynthesis dictates where this compound is endogenously produced. COX-2, a key enzyme in the synthesis of prostaglandin ethanolamides from AEA, is known to be inducible and its expression can be increased in various cell types in response to stimuli like cytokines and pro-inflammatory molecules. mdpi.comnih.govresearchgate.net This suggests that the biosynthesis of this compound and other prostaglandin ethanolamides may occur in tissues and cells where COX-2 is expressed, particularly during inflammatory processes or in response to specific cellular signals.

Anandamide, a primary precursor for prostaglandin ethanolamides, is found in tissues across a wide range of animals. wikipedia.org The enzymes responsible for AEA synthesis, such as N-acyltransferase (NAT) and N-acylphosphatidylethanolamine (NAPE)-hydrolyzing phospholipase D (NAPE-PLD), are present in various cells. researchgate.netopenaccessjournals.comnih.gov Similarly, enzymes involved in DGLA metabolism and subsequent prostanoid synthesis are also distributed in mammalian tissues. frontiersin.org The co-localization of these precursor lipids and the necessary enzymatic machinery, including COX-2 and specific prostaglandin synthases, is essential for the endogenous formation of this compound. While specific studies detailing the precise cellular and tissue distribution solely for this compound biosynthesis are limited, the presence and inducibility of the key enzymes and precursors indicate that this process can occur in various physiological contexts.

Here is a summary of key enzymes and precursors involved in prostaglandin ethanolamide biosynthesis:

| Compound Name | Role in Biosynthesis | Key Enzymes Involved |

| Anandamide (AEA) | Precursor for PG-EAs | Cyclooxygenase-2 (COX-2), Prostaglandin Synthases |

| Dihomo-γ-Linolenic Acid (DGLA) | Precursor for Series-1 Prostanoids | Cyclooxygenase (COX-1, COX-2), Prostanoid Synthases |

| Prostaglandin H2-Ethanolamide (PGH2-EA) | Intermediate in AEA conversion | Prostaglandin Synthases |

| Prostaglandin H1-Ethanolamide (PGH1-EA) | Putative Intermediate in DGLA-EA conversion | Prostaglandin Synthases |

Note: PGH1-EA is a putative intermediate based on the known conversion of DGLA to PGH1 and the amidation pathways.

Regulatory Mechanisms of Endogenous this compound Production

The endogenous production of this compound is likely regulated at multiple levels, influencing the availability of its precursors and the activity of the involved enzymes. Based on the proposed biosynthetic pathways, key regulatory points include:

Availability of DGLA: The cellular concentration of DGLA, the precursor fatty acid for PGE1 synthesis, is a crucial factor. Dietary intake of omega-6 fatty acids, particularly linoleic acid and gamma-linolenic acid (GLA), influences DGLA levels as GLA is elongated to form DGLA wikipedia.orglipidmaps.org. The incorporation and release of DGLA from cellular phospholipid pools also play a significant role citeab.com. Studies have shown that the preferential incorporation and release of arachidonic acid over DGLA from phospholipids (B1166683) can favor PGE2 production over PGE1 citeab.com.

Activity of Phospholipase A2 (PLA2): PLA2 enzymes are responsible for releasing fatty acids, including DGLA and AA, from membrane phospholipids, making them available for oxygenation by COX enzymes uwm.edu.plfishersci.ca. The activity of specific PLA2 isoforms can thus influence the supply of precursor fatty acids for prostaglandin and potentially prostaglandin ethanolamide synthesis.

Activity of NAPE-PLD: If this compound is formed via a DGLA-ethanolamide precursor, the activity of NAPE-PLD, the enzyme that generates fatty acid ethanolamides from NAPEs, would be a key regulatory point wikipedia.orguniprot.orgidrblab.net. Regulation of NAPE-PLD expression or activity could impact the availability of the DGLA-ethanolamide substrate.

Activity of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of fatty acid ethanolamides, including AEA, by hydrolyzing the amide bond wikipedia.orgwikipedia.orguniprot.orgnih.gov. While its activity on this compound specifically may need further investigation, FAAH generally regulates the cellular levels of fatty acid ethanolamides. Inhibition of FAAH is known to increase levels of its substrates wikipedia.orgnih.govwikipedia.org. Therefore, FAAH activity likely plays a role in the metabolic inactivation and thus the steady-state levels of this compound.

Research findings highlight the complex interplay of these enzymes and the availability of fatty acid precursors in determining the balance of different eicosanoids and fatty acid ethanolamides produced within cells and tissues citeab.com. For instance, studies comparing PGE1 and PGE2 synthesis have demonstrated that the cellular metabolism of their respective precursors, DGLA and AA, significantly influences the relative amounts of the prostaglandins produced citeab.com.

Here is a table illustrating some of the enzymes and their roles in related pathways, which are likely relevant to the regulation of this compound:

| Enzyme | Role in Lipid Metabolism | Potential Relevance to this compound Regulation |

| PLA2 | Releases fatty acids from phospholipids uwm.edu.plfishersci.ca. | Controls availability of DGLA for synthesis. |

| COX-1 | Constitutively expressed cyclooxygenase wikipedia.org. | Involved in basal prostaglandin synthesis from available fatty acids wikipedia.org. |

| COX-2 | Inducible cyclooxygenase wikipedia.org. | Primarily involved in increased prostaglandin synthesis during inflammation wikipedia.orguni.lu. Involved in other PG-EA synthesis wikipedia.orglipidmaps.orgwikidata.org. |

| NAPE-PLD | Generates fatty acid ethanolamides from NAPE wikipedia.orguniprot.orgidrblab.net. | Potentially generates DGLA-ethanolamide precursor. |

| FAAH | Hydrolyzes fatty acid ethanolamides wikipedia.orgwikipedia.orguniprot.orgnih.gov. | Degrades fatty acid ethanolamides, likely including this compound. |

Understanding the specific regulatory mechanisms governing this compound formation is crucial for elucidating its physiological roles and therapeutic potential. Further research is needed to fully map the enzymatic pathways and the factors that modulate the expression and activity of the involved enzymes specifically in the context of endogenous this compound production.

Metabolism and Biodegradation Pathways of Prostaglandin E1 Ethanolamide

Enzymatic Degradation of PGE1-EA in Biological Systems

Enzymatic degradation is a primary pathway for the metabolism of prostaglandin (B15479496) ethanolamides. Studies investigating the metabolism of prostaglandin ethanolamides (PG-EAs), such as PGE2-EA, indicate that they are not significantly hydrolyzed in plasma. Instead, they undergo slow dehydration/isomerization. researchgate.net Human 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH), a key enzyme in the inactivation of prostaglandins (B1171923), oxidizes prostaglandin glycerol (B35011) esters (PG-Gs) and PG-EAs less efficiently compared to the free acid prostaglandins. researchgate.netannualreviews.orgradiopaedia.org The sterically hindered structure of these compounds, particularly glyceryl prostaglandins, makes them poorer substrates for this enzyme. researchgate.net

While direct enzymatic degradation pathways specifically for this compound are not as extensively documented as for its parent compound PGE1, insights can be drawn from the metabolism of other prostaglandin ethanolamides and PGE1 itself. PGE1 is rapidly metabolized in the human body, with significant first-pass pulmonary elimination through beta- and omega-oxidation. drugbank.com Enzymes involved in prostaglandin metabolism include cyclooxygenases (COX-1 and COX-2), which are responsible for the initial conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins including PGE1. bio-rad.commdpi.comglowm.com Other enzymes like prostaglandin E synthase (PGES) and PGES2 catalyze the transformation of PGH2 to 15-hydroperoxy-PGE1. bio-rad.com Aldehyde reductases (AKR) and glutathione (B108866) transferases (GST) are also involved in the metabolism of prostaglandins and related reactive aldehydes. frontiersin.org

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound metabolites are crucial for understanding its metabolic fate. Research on the metabolism of endocannabinoid-derived prostaglandin ethanolamides has shown that PGE2-EA undergoes slow dehydration/isomerization to PGB2-EA in plasma. researchgate.net While specific metabolites of this compound are not as widely reported, by analogy with PGE1 metabolism, potential metabolic transformations could include oxidation of the 15-hydroxyl group by 15-OH-PGDH to form a 15-keto metabolite, and reduction of the 13,14-double bond by 13,14-PG reductase to form a 13,14-dihydro metabolite. radiopaedia.orgdrugbank.comglowm.com

Studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify metabolites of prostaglandin derivatives in biological samples. mitoproteome.orgmdpi.commdpi.comnih.gov For instance, targeted metabolomic profiling of Prostanit, a drug containing a PGE1 moiety, in rabbit plasma identified PGE1 and 13,14-dihydro-15-keto-PGE1 as metabolites. mdpi.comnih.gov This suggests that similar metabolic transformations involving the PGE1 core structure are likely for this compound.

Factors Influencing this compound Metabolic Clearance and Half-Life in Preclinical Models

Factors influencing the metabolic clearance and half-life of prostaglandin ethanolamides in preclinical models are important for understanding their pharmacokinetics. Based on studies with PGE2-EA, prostaglandin ethanolamides can be sufficiently stable in some biological fluids, such as canine, bovine, and human cerebrospinal fluid. researchgate.net However, their stability and metabolism can vary depending on the biological matrix and the presence of specific enzymes.

Comparisons between species can reveal significant differences in metabolic rates. For example, prostaglandin glycerol esters are metabolized much more rapidly in rat plasma compared to human plasma, suggesting that rats may not always be an adequate model for studying the biological activities of these compounds in humans. researchgate.net

The half-life of related prostaglandins like PGE1 is known to be very short in vivo, often on the order of minutes, due to rapid metabolism, particularly in the lungs. drugbank.comkinampark.comkoreamed.org While direct half-life data for this compound in preclinical models is limited in the provided search results, the metabolic stability observed for PGE2-EA in plasma researchgate.net might suggest a potentially different pharmacokinetic profile compared to the highly labile PGE1. However, further specific research on this compound is needed to confirm this. Factors such as the route of administration, the presence and activity of metabolizing enzymes in different tissues (e.g., lungs, liver, kidneys), and the binding to plasma proteins can all influence the metabolic clearance and half-life of this compound in preclinical models. annualreviews.orgdrugbank.comnih.govresearchgate.net

Molecular Targets and Receptor Interactions of Prostaglandin E1 Ethanolamide

Investigation of Prostanoid EP Receptor Subtype Interactions by PGE1-EA

Prostanoid EP receptors (EP1, EP2, EP3, and EP4) are G protein-coupled receptors that mediate the diverse effects of endogenous prostaglandins (B1171923), particularly PGE2 and PGE1. nih.govoup.com Understanding how this compound interacts with these specific receptor subtypes is fundamental to elucidating its cellular mechanisms.

Binding Affinity and Selectivity Profiles for EP1, EP2, EP3, and EP4 Receptors

Studies investigating the binding affinity and selectivity of this compound for the four EP receptor subtypes are essential for characterizing its pharmacological profile. While extensive data exists for PGE1's interaction with EP receptors, specific data for this compound is less widely reported in the provided search results. However, given the close structural relationship, insights can be drawn by comparing its activity to PGE1 where data is available.

PGE1 is known to bind to and activate all four EP receptor subtypes. oup.com The relative potencies of standard prostaglandins in binding to and activating EP1 receptors show PGE1 having slightly lower affinity than PGE2 for the human receptor (Kd ~25 nM for PGE2 vs. ~40 nM for PGE1 for the mouse receptor). wikipedia.org For EP3 receptors, PGE1 demonstrates high affinity, comparable to PGE2 (dissociation constant Kd=0.3 nM for PGE2, and PGE1 has the same binding affinity and potency for EP3 as PGE2). wikipedia.org PGE1 also exhibits high affinity for EP4 receptors (Ki=3 nM), similar to PGE2. wikipedia.org EP2 receptors also bind PGE1. mdpi.com

To precisely define this compound's profile, dedicated binding studies determining its dissociation constants (Kd) or inhibition constants (Ki) for each recombinant human EP receptor subtype are necessary. These studies would provide quantitative data on the strength of this compound's binding to each receptor and allow for the calculation of selectivity ratios, indicating its preference for particular subtypes.

Differential Receptor Activation Patterns by this compound Compared to PGE1

Beyond simple binding affinity, the pattern of receptor activation induced by this compound is critical. Different EP receptor subtypes couple to distinct intracellular signaling pathways, leading to varied cellular responses. nih.govoup.com Comparing the activation profiles of this compound and PGE1 can reveal whether the ethanolamide modification alters the downstream signaling cascade.

PGE1 is known to activate EP2 and EP4 receptors, leading to increased intracellular cAMP levels via coupling to Gs proteins. nih.govoup.commdpi.comfrontiersin.org It also activates EP1 receptors, which signal primarily through Gq proteins, increasing intracellular calcium levels. nih.govwikipedia.orgfrontiersin.org EP3 receptors, when activated by PGE1, typically couple to Gi proteins, resulting in a decrease in cAMP production, although some isoforms can also couple to Gs or G12/13. wikipedia.orgmdpi.com

Research indicates that both PGE1 and PGE2 potently stimulate GLP-1 secretion via activation of the EP4 receptor subtype in intestinal L cells, with similar EC50 values (1 nM for both). oup.com This suggests that for EP4 receptors, the ethanolamide modification might not drastically alter the activation potency compared to PGE1.

Studies investigating PGE1-induced HIF-1 activation in vascular-derived cells demonstrated that EP1 and EP3 receptor activation were critical for this effect. nih.govresearchgate.net This highlights the involvement of multiple EP receptor subtypes in mediating PGE1's effects.

To understand the differential activation patterns of this compound compared to PGE1, functional assays measuring downstream signaling events such as cAMP accumulation, calcium mobilization, or inositol (B14025) phosphate (B84403) production in cells expressing individual EP receptor subtypes are required. Such studies would determine the efficacy and potency of this compound as an agonist or antagonist at each receptor and highlight any biased signaling properties.

Based on the available information regarding PGE1, a hypothetical table illustrating potential binding affinities and signaling pathways for PGE1 at EP receptors is presented below. Specific data for this compound would be needed to create a comparative table.

| EP Receptor Subtype | Primary G Protein Coupling | Canonical Signaling Pathway | Hypothetical PGE1 Binding Affinity (Kd/Ki) |

| EP1 | Gq | Increase in intracellular Ca2+ | ~25-40 nM wikipedia.org |

| EP2 | Gs | Increase in intracellular cAMP | Not explicitly quantified for PGE1 in results |

| EP3 | Gi, Gs, G12/13 | Decrease/Increase in cAMP, other pathways | ~0.3 nM wikipedia.org |

| EP4 | Gs | Increase in intracellular cAMP | ~3 nM wikipedia.org |

Analysis of Non-Prostanoid Receptor Binding and Activation by this compound

Given the structural features of this compound, particularly the ethanolamide group, it is plausible that it could interact with receptors outside the prostanoid family. This is especially relevant when considering the endocannabinoid system, where many endogenous ligands are fatty acid ethanolamides.

Potential Interactions with Endocannabinoid Receptors (e.g., CB1, CB2)

The endocannabinoid system involves G protein-coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are activated by endogenous lipids like anandamide (B1667382) (AEA), a fatty acid ethanolamide. nottingham.ac.ukmdpi.comnih.gov The structural similarity between this compound and AEA raises the possibility of this compound interacting with CB1 and CB2 receptors.

CB1 and CB2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. mdpi.comnih.gov They can also activate other pathways, such as mitogen-activated protein kinases (MAPKs). mdpi.com

While the provided search results discuss endocannabinoid receptors and their ligands, there is no direct information regarding the binding or activation of CB1 or CB2 receptors by this compound. Investigations involving radioligand binding assays using labeled cannabinoids or this compound in cells expressing CB1 or CB2 receptors would be necessary to determine any binding affinity. Furthermore, functional assays measuring downstream signaling, such as cAMP inhibition or MAPK activation, would be required to assess whether this compound acts as an agonist or antagonist at these receptors.

Some studies mention that metabolites of other fatty acids can interact with cannabinoid receptors or enzymes involved in endocannabinoid metabolism frontiersin.org. However, this does not provide direct evidence for this compound activity at these receptors.

Exploration of Orphan Receptors or Novel Binding Partners for this compound

Orphan receptors are a class of receptors whose endogenous ligands have not yet been identified. doi.org The possibility exists that this compound, or a metabolite thereof, could be an endogenous ligand for an orphan receptor, or it might bind to novel, uncharacterized binding partners.

One orphan nuclear receptor, Nurr1 (NR4A2), has been identified as a direct target of PGE1 and its metabolite PGA1. researchgate.netnih.gov PGE1 and PGA1 directly interact with the ligand-binding domain of Nurr1 and stimulate its transcriptional function. researchgate.net This interaction is distinct from the EP receptor-mediated effects of PGE1. nih.gov PGE1-induced Nurr1 activation can occur via both an EP2-mediated pathway and direct binding to Nurr1-LBD, while PGA1 primarily activates Nurr1 through direct binding. nih.gov This highlights the potential for prostaglandins and their derivatives to interact with non-GPCR targets like nuclear receptors.

The identification of Nurr1 as a target for PGE1 suggests that other related compounds, including this compound, could potentially interact with nuclear receptors or other classes of orphan receptors. researchgate.netnih.gov High-throughput screening against libraries of orphan receptors or unbiased approaches like activity-based protein profiling could be employed to identify novel binding partners for this compound. biorxiv.org

G-Protein Coupling and Downstream Effector Initiation by this compound

As a molecule structurally related to PGE1, which primarily signals through G protein-coupled EP receptors, it is expected that this compound would also exert its effects, at least in part, by modulating G protein activity. nih.govoup.comrupress.orgacs.org

GPCRs, upon activation by a ligand, undergo conformational changes that facilitate interaction with heterotrimeric G proteins, composed of Gα, Gβ, and Gγ subunits. rupress.orgacs.orgbham.ac.ukmdpi.com This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. rupress.orgacs.orgbham.ac.ukmdpi.com Both the activated Gα subunit and the Gβγ dimer can then interact with and regulate various downstream effector molecules. rupress.orgacs.orgbham.ac.ukmdpi.com

The specific G protein coupling profile of this compound would depend on the receptors it interacts with and the nature of those interactions (agonist or antagonist). Based on the known coupling of EP receptors:

EP1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium and activation of protein kinase C (PKC). nih.govwikipedia.orgfrontiersin.orgpsu.edu

EP2 and EP4 receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and the subsequent increase in intracellular cAMP levels and activation of protein kinase A (PKA). nih.govoup.comwikipedia.orgmdpi.comfrontiersin.orgpsu.edu

EP3 receptors can couple to Gi, Gs, or G12/13 proteins, resulting in inhibition of AC (Gi), activation of AC (Gs), or activation of Rho family GTPases (G12/13). wikipedia.orgmdpi.commdpi.com

If this compound interacts with endocannabinoid receptors (CB1/CB2), it would likely couple to Gi/o proteins, inhibiting AC and decreasing cAMP. mdpi.comnih.gov

To determine the G protein coupling and downstream effector initiation by this compound, experimental approaches such as GTPγS binding assays, measurements of intracellular second messengers (cAMP, calcium, inositol phosphates), and assessment of the activity of downstream kinases (PKA, PKC, MAPKs) in cells treated with this compound and expressing relevant receptors are necessary. These studies would provide direct evidence of which G protein pathways are activated or inhibited by this compound.

Furthermore, investigations into potential biased agonism, where a ligand preferentially activates one signaling pathway over another through the same receptor, could provide a more nuanced understanding of this compound's cellular effects. bham.ac.uk

Intracellular Signaling Cascades Modulated by Prostaglandin E1 Ethanolamide

PGE1-EA-Mediated Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathways

This compound influences intracellular signaling by modulating the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous biological processes. wikipedia.org

Effects on Adenylyl Cyclase Activity and cAMP Accumulation

EP receptors, which can be activated by prostaglandins (B1171923) like PGE1, play a key role in regulating adenylyl cyclase activity and subsequent cAMP accumulation. The EP2 and EP4 receptor subtypes are coupled to Gαs proteins, which stimulate adenylyl cyclase, leading to increased intracellular cAMP levels. oup.comnih.govmdpi.comnih.gov Conversely, the EP3 receptor is coupled to Gαi, which inhibits adenylyl cyclase and thus reduces cAMP synthesis. oup.com The EP1 receptor primarily signals through Gαq, affecting different pathways. oup.com

Studies have shown that PGE1 stimulation can cause an increase in total cellular cAMP accumulation. pnas.org In some cellular compartments, this increase may be transient, suggesting complex spatial and temporal regulation of cAMP signals. pnas.orgpnas.org The facilitative effect of PGE1 on certain ion channels has been linked to downstream activation of adenylyl cyclase and intracellular accumulation of cAMP. nih.gov An adenylyl cyclase inhibitor has been shown to block this effect. nih.gov

Modulation of Phosphodiesterase (PDE) Activity by this compound, including PDE4

Intracellular cAMP levels are also controlled by phosphodiesterase (PDE) enzymes, which hydrolyze cAMP to inactive adenosine monophosphate (AMP). wikipedia.orgwikipedia.org PGE1 has been shown to regulate PDE activity in addition to adenylyl cyclase activity. pnas.org Specifically, the decline in cAMP levels observed in certain cellular compartments following PGE1 stimulation can be prevented by pretreatment with phosphodiesterase inhibitors, indicating that PDE activity contributes to the transient nature of the cAMP signal. pnas.orgpnas.org

While the direct modulation of specific PDE subtypes, such as PDE4, by this compound is not explicitly detailed in the provided search results, it is known that PDE4 is a major regulator of cAMP in inflammatory and immunomodulatory cells. wikipedia.org Selective PDE4 inhibitors exist and function by blocking the hydrolysis of cAMP, thereby increasing intracellular cAMP levels. wikipedia.orgwikipedia.orgguidetopharmacology.orgimrpress.com Given the role of PGE1 in inflammatory responses nih.gov and its impact on cAMP, further research may elucidate the specific interaction between this compound and PDE subtypes like PDE4.

Investigation of Other Second Messenger Systems Influenced by this compound

Beyond the cAMP pathway, PGE1 and its analogs can influence other second messenger systems.

Intracellular Calcium Dynamics and Related Signaling

The EP1 receptor, one of the EP receptor subtypes that can be activated by PGE1, signals through Gαq, which typically leads to an increase in diacylglycerol and inositol-1,4,5-trisphosphate, ultimately resulting in increased intracellular calcium concentration ([Ca2+]i). oup.comnih.gov While the provided information focuses on PGE1 and PGE2 in this context, it suggests a potential mechanism by which this compound, as an analog, could influence intracellular calcium dynamics via EP1 receptor activation. Studies have also investigated the stimulation of calcium uptake in platelet membrane vesicles by cyclic AMP. fishersci.ca

Phosphoinositide Hydrolysis Pathways

As mentioned above, activation of the EP1 receptor is coupled to phosphatidylinositol production nih.gov. Phosphatidylinositols are phospholipids (B1166683) found in cell membranes that are involved in signal transduction processes. nih.gov Signal-sensitive phospholipase C enzymes can remove the inositol (B14025) moiety from phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol, both of which act as second messengers. nih.gov The link between EP1 receptor activation by prostaglandins and phosphatidylinositol production suggests that this compound could potentially influence these phosphoinositide hydrolysis pathways.

Cross-Talk with Other Intracellular Signaling Networks

Prostaglandin (B15479496) E1 Ethanolamide (this compound) is an ethanolamine (B43304) analog of Prostaglandin E1 (PGE1) wikidata.orgmitoproteome.orgcaymanchem.com. Its biological activities and precise mechanisms of action, particularly concerning cross-talk with diverse intracellular signaling networks, are areas of ongoing research. However, its structural relationship to both prostaglandins and ethanolamides suggests potential intersections with signaling pathways modulated by these lipid mediators.

One significant area of potential cross-talk involves the endocannabinoid system. Prostaglandin ethanolamides, including this compound, can be formed through the metabolism of endocannabinoids such as anandamide (B1667382) (Arachidonoyl Ethanolamide - AEA), notably via the action of cyclooxygenase-2 (COX-2) mitoproteome.orgcaymanchem.comlipidmaps.org. This metabolic link establishes a direct point of interaction between the signaling cascades initiated by endocannabinoids and those influenced by prostaglandin ethanolamides. For instance, Prostaglandin E2 Ethanolamide (PGE2-EA), a related compound, has been shown to be synthesized from anandamide by COX-2 and can suppress the production of tumor necrosis factor-alpha (TNF-α) in human monocytic cells through mechanisms involving cyclic AMP (cAMP) pathways caymanchem.com. This suggests that this compound, potentially formed through similar pathways, could also modulate inflammatory signaling networks by influencing cAMP levels or other downstream effectors.

While research directly detailing this compound's extensive cross-talk with numerous distinct intracellular networks is not as comprehensively documented as for some other lipid mediators, studies on PGE1 provide insights into potential interacting pathways. PGE1 is known to primarily signal through E prostanoid (EP) receptors, particularly EP2 and EP4, which are Gs protein-coupled receptors that activate adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA) lipidmaps.org. This canonical prostaglandin signaling pathway can intersect with numerous other networks. For example, PGE1 has been shown to influence red blood cell deformability, a process linked to the AC-cAMP-PKA pathway and calcium influx. Additionally, PGE1 can protect endothelial cells against oxidative stress, a mechanism that may involve the upregulation of nitric oxide (NO) expression. PGE1 has also been found to bind directly to the nuclear receptor Nurr1, influencing its transcriptional activity. Although these findings pertain specifically to PGE1, they highlight the potential for prostaglandin-ethanolamine structures to engage in cross-talk with pathways involving cyclic nucleotides, calcium, nitric oxide, and nuclear receptors.

The formation of prostaglandin ethanolamides from endocannabinoids suggests a complex interplay where signals originating from the endocannabinoid system can be converted into prostaglandin-mediated signals, thereby influencing a broader range of cellular responses and potentially modulating pathways involved in inflammation, pain, and vascular function. Further research is needed to fully elucidate the specific intracellular signaling networks with which this compound interacts and the precise nature of this cross-talk.

Cellular and Subcellular Responses to Prostaglandin E1 Ethanolamide in Experimental Models

PGE1-EA Effects on Cellular Proliferation, Differentiation, and Apoptosis Mechanisms

Prostaglandins (B1171923), including PGE1, are known to mediate various cellular biological functions, such as cell growth and cytokine production jwmr.org. The effects of this compound and PGE1 on cellular proliferation, differentiation, and apoptosis have been explored in different cell types, revealing complex and context-dependent outcomes.

Regulation of Cell Cycle Progression

PGE1 has been shown to influence cell cycle progression. In human vascular smooth muscle cells, PGE1 exerted a significant inhibitory effect on DNA synthesis when added during the G1 phase of the cell cycle. This inhibition was cell-cycle dependent, as PGE1 had no effect once DNA synthesis had started (S phase) nih.gov. This suggests that PGE1 may inhibit the responsiveness of smooth muscle cells to mitogenic factors by acting at an early stage of the cell cycle nih.gov. The observed growth inhibition by PGE1 in these cells appears to involve an increase in cAMP levels, as a cAMP analogue produced a comparable cell-cycle-dependent inhibition nih.gov.

PGE1 has also been reported to suppress mitotic activity in the epithelial cells of rat lenses in organ culture. At a concentration of 5 x 10-5 M, PGE1 caused gradual inhibition of mitosis, becoming evident after six hours and reaching maximum inhibition (50% of control values) after 16 and 24 hours. While the number of cells labeled with H3-thymidine did not change, the amount of radioactive precursor incorporated per cell was reduced, indicating an effect on DNA synthesis per cell arvojournals.org.

Conversely, in human diabetic fibroblasts, PGE1 treatment showed a significant increase in cell proliferation jwmr.org. This suggests that the effect of PGE1 on cell proliferation can vary depending on the cell type and experimental conditions jwmr.org.

Modulation of Apoptotic Pathways (e.g., miR-21-5p/FASLG axis in cardiomyocytes)

PGE1 has demonstrated antiapoptotic effects in various cell types. In rat pheochromocytoma PC12 cells, PGE1 reduced the incidence of apoptotic cell death induced by nerve growth factor deprivation nih.gov. This antiapoptotic effect was dependent on the uptake of PGE1 into the neurons via a prostaglandin (B15479496) transporter nih.gov. PGE1 also counteracted the increased activities of stress-activated protein kinase/cJun N-terminal kinase in these cells following nerve growth factor deprivation nih.gov.

Specifically, in the context of cardiomyocytes, PGE1 has been shown to protect against hypoxia/reoxygenation (H/R)-induced injury by regulating the miR-21-5p/FASLG axis dntb.gov.uanih.govnih.gov. Studies in rat H9C2 cells and isolated primary cardiomyocytes subjected to H/R injury demonstrated that PGE1 treatment significantly diminished cell cytotoxicity and apoptosis dntb.gov.uanih.gov. This was accompanied by decreased expression of pro-apoptotic markers such as cleaved-caspase-3 and Bax, and increased expression of the anti-apoptotic marker Bcl-2 nih.gov.

PGE1 was found to up-regulate miR-21-5p expression in H/R-injured rat cardiomyocytes dntb.gov.uanih.govnih.gov. FASLG (Fas ligand) was identified as a direct target of miR-21-5p dntb.gov.uanih.gov. By up-regulating miR-21-5p, PGE1 reduced the expression of FASLG, thereby inhibiting cardiomyocyte apoptosis dntb.gov.uanih.gov. This indicates that PGE1 exerts cardioprotective effects by modulating this specific microRNA-mediated apoptotic pathway dntb.gov.uanih.govnih.gov.

Data illustrating the effect of PGE1 on miR-21-5p and FASLG expression in H/R-injured rat cardiomyocytes:

| Treatment Group | miR-21-5p Expression Level (Relative to Control) | FASLG Expression Level (Relative to Control) |

| Control | Baseline | Baseline |

| Hypoxia/Reoxygenation | Decreased | Increased |

| Hypoxia/Reoxygenation + PGE1 | Increased | Decreased |

MiR-21-5p is known to have anti-apoptotic functions in various cell types, including cardiomyocytes, by targeting genes involved in programmed cell death researchgate.net. The ability of PGE1 to influence this specific microRNA-FASLG axis highlights a detailed mechanism by which it can modulate apoptosis.

Modulation of Ion Channel Function by this compound (e.g., Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels if demonstrated for this compound)

While the search results primarily discuss the effects of PGE1 on ion channels, particularly in the context of cAMP signaling, direct evidence for this compound's modulation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels was not explicitly found. However, given that this compound is an analog of PGE1 and that PGE1 is known to influence cAMP levels, and HCN channels are modulated by cyclic nucleotides like cAMP, it is biologically plausible that this compound could indirectly affect HCN channel function.

HCN channels are crucial for generating rhythmic activity in heart and brain cells and are modulated by intracellular cyclic nucleotides, including cAMP nih.govwikipedia.orgmdpi.com. Increased intracellular cAMP shifts the activation curve of HCN channels to more positive voltages, increasing the open probability of the channels at hyperpolarized potentials mdpi.comepfl.ch. Different HCN isoforms (HCN1-4) exhibit varying sensitivity to cAMP, with HCN2 and HCN4 being more sensitive than HCN1 and HCN3 mdpi.comepfl.ch.

PGE1 has been shown to increase cAMP levels in various cells jwmr.orgnih.govnih.gov. In cardiac myocytes, PGE1 stimulation leads to a cytosolic elevation of cAMP frontiersin.org. Studies using FRET sensors have indicated that PGE1 stimulation preferentially affects cAMP levels detected by sensors tethered to type I PKA regulatory subunits, suggesting a spatial aspect to cAMP signaling frontiersin.org.

Although a direct link between this compound and HCN channel modulation was not established in the provided search results, the known effects of PGE1 on cAMP and the sensitivity of HCN channels to cAMP suggest a potential, albeit indirect, influence. Further research specifically on this compound is needed to confirm any direct or indirect modulation of HCN channels.

This compound Influence on Cellular Migration, Adhesion, and Morphology in Specific Cell Types

Prostaglandins, including PGE1, have been implicated in regulating cellular migration, adhesion, and morphology. These effects can vary significantly depending on the cell type and the specific prostaglandin receptor involved.

PGE1 has been shown to inhibit angiogenesis, a process involving endothelial cell migration and proliferation, in vitro and in vivo in a murine Matrigel plug assay nih.gov. This contrasts with PGE2, which is known to stimulate the angiogenic behavior of endothelial cells nih.gov.

In human aortic smooth muscle cells, vasodilatory prostaglandins, including PGE1, were found to inhibit cell migration ahajournals.orgahajournals.org. This inhibition was associated with changes in focal adhesions (FAs) and cytoskeletal architecture ahajournals.orgahajournals.org. Vasodilatory prostaglandins inhibited focal adhesion kinase (FAK) phosphorylation in a cAMP-dependent manner, leading to the disassembly of FAs and the actin cytoskeleton ahajournals.orgahajournals.org. This suggests a mechanism by which PGE1 can influence cell morphology and migration by affecting these adhesive structures ahajournals.orgahajournals.org.

Data on the effect of vasodilatory prostaglandins (including PGE1) on FAK phosphorylation in human aortic smooth muscle cells:

| Treatment | FAK Phosphorylation Level (Relative to Control) |

| Control | Baseline |

| Vasodilatory PGs (PGE1) | Decreased |

While the provided search results discuss PGE1's effects on migration and adhesion, specific information regarding this compound's direct influence on these processes in various cell types was limited. However, given its structural similarity to PGE1, it is plausible that this compound may exert similar effects, although this requires specific investigation.

Subcellular Localization and Compartmentalization of this compound Signaling Components

The concept of compartmentalized signaling, where signaling molecules and events are localized to specific subcellular domains, is crucial for the precision and efficiency of cellular responses frontiersin.orgacs.orgresearchgate.net. This applies to prostaglandin signaling, particularly through G protein-coupled receptors (GPCRs) that activate downstream pathways like the cAMP/PKA pathway.

Early studies investigating the compartmentalization of signaling in heart tissues showed that activation of E-type prostaglandin receptors by PGE1 could activate cAMP/PKA from the soluble fraction but not the particulate fraction acs.orgnih.gov. This contrasted with the activation of beta-adrenergic receptors, which could activate cAMP/PKA in the particulate fraction acs.orgnih.gov. These findings suggested that different receptors, even those coupled to the same second messenger system (cAMP), could activate pools of signaling components localized in distinct subcellular compartments frontiersin.orgacs.orgnih.gov.

Further research using FRET biosensors targeted to different subcellular compartments has provided more detailed insights. For instance, in HEK293 cells, PGE1 was found to generate a higher cAMP response at the plasma membrane and nuclear compartments compared to the bulk cytosol physiology.org. This suggests that PGE1-mediated cAMP signaling can be spatially restricted within the cell physiology.org. This compartmentalization can be influenced by the localization of phosphodiesterases (PDEs), enzymes that degrade cAMP, such as PDE4B at the plasma membrane and PDE4D in the cytosol physiology.org.

While these studies focus on PGE1, the principles of compartmentalized signaling are likely relevant to this compound due to its structural and functional relationship with PGE1 and its potential to interact with prostaglandin receptors. The specific subcellular localization and compartmentalization of this compound signaling components, including its receptors and downstream effectors, would require dedicated research. However, the existing literature on PGE1 suggests that its signaling is not uniformly distributed throughout the cell but occurs in specific microdomains, which could also be the case for this compound.

Biological Activities and Mechanistic Insights from in Vitro and Animal Studies of Prostaglandin E1 Ethanolamide

Role of PGE1-EA in Vascular Tone Regulation and Smooth Muscle Cell Responses (Mechanistic Focus)

This compound, like its precursor PGE1, is known to influence vascular tone, the degree of constriction in blood vessels. This regulation is crucial for maintaining blood flow and pressure. Studies have indicated that PGE1 can induce vasodilation, leading to the relaxation of vascular smooth muscle cells. nih.govcvphysiology.com The mechanism primarily involves the increase of intracellular cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) levels. nih.govmdpi.com This increase in cAMP is typically mediated by the activation of G protein-coupled receptors, such as EP2 and EP4 receptors, which are linked to adenylyl cyclase. nih.govmdpi.commdpi.com Elevated cAMP levels then inhibit myosin light-chain kinase, a key enzyme involved in smooth muscle contraction, thereby promoting relaxation. mdpi.com

However, the effects of PGE1 on smooth muscle can be complex and may depend on the specific tissue and its physiological state. For instance, in pregnant rat uterine smooth muscle, while PGE1 is known to increase tissue cAMP, its contractile effect in this context does not appear to be mediated by cAMP. nih.gov Instead, it is suggested that PGE1 might increase intracellular calcium concentration, possibly through the translocation of membrane-bound calcium from sources like surface microvesicles or the sarcoplasmic reticulum. nih.gov This increase in internal calcium could then lead to increased outward current intensity. nih.gov

PGE1 has also been shown to have antiproliferative effects on vascular smooth muscle cells, particularly in asynchronous, cycling cells. nih.gov This effect can be mimicked by cAMP analogs, suggesting a role for cAMP in inhibiting DNA synthesis in these cells. nih.govahajournals.org

This compound Modulation of Inflammatory Processes and Immune Cell Function in Preclinical Models

This compound and its related compounds have demonstrated anti-inflammatory properties in various preclinical models. PGE1 has been utilized in rat models of arthritis and lupus, indicating its potential to modulate inflammatory responses. nih.gov The anti-inflammatory mechanism of PGE1 is linked to the suppression of tumor necrosis factor (TNF)-induced inflammation through the inhibition of nuclear factor-κB (NF-κB) activation and reactive oxygen species (ROS) production. mdpi.comnih.govfrontiersin.org

E-series prostaglandins (B1171923), including PGE1, have shown immunosuppressive effects in in vitro assays of immune responsiveness and in autoimmune diseases. nih.gov In a murine model of experimental interstitial nephritis, PGE1 treatment prevented the development of the condition and delayed-type hypersensitivity to renal tubular antigens. nih.gov This immunosuppression was dependent on PGE1 administration during the induction phase of effector T cells and appeared to be mediated indirectly via non-specific suppressor lymphokines. nih.gov This suppression could be overcome by recombinant interleukin 1 (IL-1), suggesting a mechanism involving either reduced IL-1 secretion or altered target cell sensitivity to IL-1. nih.gov

Regulation of Cytokine Production (e.g., IL-1, IL-6, TNF)

PGE1 has been shown to influence the production of pro-inflammatory cytokines. In a rat model of pulmonary hypertension, PGE1 administration significantly reduced the production of cytokines such as IL-1, IL-6, and TNF, which are implicated in the pathogenesis of this condition. frontiersin.org

While PGE2 is a well-studied prostaglandin (B15479496) with effects on T cell biology, influencing proliferation, differentiation, and cytokine production frontiersin.org, the specific effects of this compound on the production of cytokines like IL-1, IL-6, and TNF by various immune cells in preclinical models warrant further investigation based on the available search results. However, the observed reduction in these cytokines by PGE1 in an animal model of pulmonary hypertension suggests a potential regulatory role. frontiersin.org

Inhibition of NF-κB Activation and Reactive Oxygen Species (ROS) Production

A key mechanism underlying the anti-inflammatory effects of PGE1 is its ability to inhibit NF-κB activation and ROS production. mdpi.comnih.govfrontiersin.org NF-κB is a transcription factor that plays a central role in inflammatory responses and the regulation of genes involved in the production of pro-inflammatory mediators. mdpi.com ROS are signaling molecules that, at high levels, contribute to oxidative stress and can activate NF-κB. mdpi.comnih.gov

PGE1's suppression of TNF-induced inflammation is associated with the inhibition of both NF-κB activation and ROS production. mdpi.comnih.govfrontiersin.org This suggests that PGE1 may interfere with signaling pathways that lead to the activation of NF-κB in response to inflammatory stimuli, potentially by modulating ROS levels or directly impacting NF-κB signaling components. mdpi.comnih.govembopress.org

Investigation of this compound Effects on Platelet Aggregation Mechanisms

PGE1 is a known inhibitor of platelet aggregation, a crucial process in hemostasis and thrombosis. frontiersin.orgendotell.chavma.orgmdpi.comcaymanchem.com This inhibitory effect is primarily mediated by its interaction with the prostanoid receptor IP (prostacyclin receptor). mdpi.comcaymanchem.comkarger.com Binding to the IP receptor activates the Gαs protein-adenylate cyclase axis, leading to an increase in intracellular cAMP levels within platelets. karger.com Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in platelet activation, ultimately counteracting the aggregation process. karger.com

Studies in different species, such as horses, have shown that PGE1 inhibits platelet aggregation in a concentration-dependent manner when added before the addition of agonists like ADP or collagen. avma.org PGE1 can also partially reverse aggregation when added after the induction of aggregation, although this effect may depend on the agonist used and the extent of the platelet release reaction. avma.org Neonatal platelets have shown higher sensitivity to inhibition by PGE1 compared to adult platelets, which correlates with increased basal and PGE1-induced cAMP levels and higher Gαs protein expression. karger.com

| Effect of PGE1 on Platelet Aggregation | Mechanism | Receptor Involved (Primary) | Outcome |

| Inhibition of aggregation | Increased intracellular cAMP via adenylyl cyclase | IP receptor | Counteracts platelet activation |

| Partial reversal of aggregation | Increased intracellular cAMP | IP receptor | Reverses aggregation (agonist-dependent) |

Impact of this compound on Bone Metabolism and Mineralization Pathways in Animal and Cellular Models (e.g., calcitriol (B1668218) biosynthesis)

PGE1 has demonstrated anabolic effects on bone in preclinical studies. researchgate.netnih.gov One potential mechanism mediating this effect is the stimulation of calcitriol biosynthesis. researchgate.netnih.gov Studies in rabbits have shown that PGE1 increases calcitriol synthesis both in vivo and in vitro. researchgate.netnih.govjci.orgjci.orgrevistanefrologia.com In vivo administration of PGE1 to rabbits resulted in significantly increased levels of total calcium, magnesium, and calcitriol. researchgate.netnih.gov In vitro experiments using rabbit proximal renal tubules demonstrated that PGE1 increased calcitriol biosynthesis, and this effect was reduced by a prostaglandin receptor inhibitor. researchgate.netnih.gov These findings suggest that PGE1 directly stimulates the synthesis of calcitriol, a key regulator of calcium and bone metabolism. researchgate.netnih.gov

Furthermore, studies have indicated that PGE1 can influence bone formation and mineralization. In rabbits, PGE1 treatment has been associated with increased callus formation following fractures, characterized by increased bone callus thickening, vessel count, and chondrocytes, indicative of increased bone tissue proliferation. nih.gov PGE1 has been shown to promote the differentiation and proliferation of osteoblasts in vivo. nih.gov While the increased callus size doesn't always equate to better healing, it suggests an impact on the reparative processes in bone tissue. nih.gov

| Model (Species) | Study Type | Key Finding | Mechanism/Pathway Involved (if specified) |

| Rabbit | In vivo | Increased serum total Ca, Mg, and calcitriol. researchgate.netnih.gov | Stimulation of calcitriol synthesis. researchgate.netnih.gov |

| Rabbit | In vitro | Increased calcitriol biosynthesis in renal tubules. researchgate.netnih.gov | Stimulation of calcitriol synthesis. researchgate.netnih.gov |

| Rabbit | In vivo | Increased callus formation and bone tissue proliferation after fracture. nih.gov | Promotion of osteoblast differentiation/proliferation. nih.gov |

Neurobiological Effects of this compound and Potential Neuroprotective Mechanisms

This compound and related compounds have shown potential neurobiological effects, including neuroprotective properties in preclinical models. PGE1 has been associated with neuroprotective activity, particularly in models of Parkinson's disease, by activating the orphan nuclear receptor Nurr1. researchgate.net This activation leads to the protection of midbrain dopaminergic neurons. researchgate.net PGE1 and PGA1 have been proposed as native ligands of Nurr1 and can exert neuroprotective effects on these neurons by enhancing Nurr1's transcriptional function. researchgate.net

In a rat model of cerebral ischemia, a mixture of PGE1 and lithium demonstrated potent neuroprotective effects, reducing infarct volume and neurological deficits. nih.gov This mixture was effective even when administered several hours after the ischemic insult. nih.gov The neuroprotective effect was associated with the upregulation of cytoprotective proteins such as HSP70, GRP78, HSP60, and Bcl-2, and a decrease in the pro-apoptotic protein p53 in the ischemic brain. nih.gov While PGE1 alone showed some reduction in infarct volume, the combination with lithium had a greater effect, suggesting potential synergistic mechanisms, possibly involving the induction of heat shock proteins. nih.gov

PGE1 has also been investigated for its effects on cognitive impairment in models of vascular cognitive impairment (VCI). semanticscholar.org Lipo-PGE1 treatment in VCI rats improved cognitive function, reduced neuronal cell loss, and increased the number of blood vessels in the hippocampal region. semanticscholar.org This effect was linked to the promotion of angiogenesis, potentially involving the VEGF/VEGFR pathway. semanticscholar.org

Furthermore, PGE1 has shown protective effects on cultured cortical neurons against hemin-induced toxicity, a model for intracerebral hemorrhage. amegroups.cn This protection was associated with the reduction of intracellular ROS levels, amelioration of mitochondrial membrane potential, and decreased apoptosis. amegroups.cn The reduction in ROS and apoptosis was linked to the upregulation of Heme oxygenase-1 (HO-1) expression. amegroups.cn

| Model (Species/Cell Type) | Condition/Insult | Observed Effect | Potential Mechanism(s) Involved |

| Mouse (Parkinson's disease model) | Neurodegeneration | Protection of midbrain dopaminergic neurons. researchgate.net | Activation of Nurr1. researchgate.net |

| Rat (Cerebral ischemia model) | Ischemia | Reduced infarct volume, improved neurological deficits (in combination with Li). nih.gov | Upregulation of HSPs, Bcl-2; downregulation of p53. nih.gov |

| Rat (Vascular cognitive impairment) | Chronic cerebral hypoperfusion | Improved cognitive function, reduced neuronal loss, increased angiogenesis. semanticscholar.org | Promotion of angiogenesis (VEGF/VEGFR pathway). semanticscholar.org |

| Mouse cortical neurons | Hemin-induced toxicity | Reduced ROS, preserved mitochondrial potential, decreased apoptosis. amegroups.cn | Upregulation of HO-1 expression. amegroups.cn |

Dopaminergic System Interactions and Neuronal Survival in Animal Models (e.g., Nurr1 activation)

Studies have investigated the potential of PGE1, the structural analog of this compound, to interact with the dopaminergic system and promote neuronal survival, particularly through the activation of the orphan nuclear receptor Nurr1. Nurr1 is considered critical for the development, maintenance, and protection of midbrain dopaminergic (mDA) neurons. researchgate.netaginganddisease.org Activation of Nurr1 has been shown to protect dopaminergic neurons from inflammation-induced degeneration by suppressing the expression of inflammatory genes in microglia and astrocytes. researchgate.net

Research indicates that PGE1 and its dehydrated metabolite, PGA1, can directly interact with the ligand-binding domain (LBD) of Nurr1 and stimulate its transcriptional function. researchgate.net This interaction has been proposed as a mechanism by which PGE1/PGA1 may exert neuroprotective effects on mDA neurons. researchgate.net Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson's disease have shown that PGE1/PGA1 can enhance the expression of Nurr1 target genes in mDA neurons and improve motor deficits. researchgate.netresearchgate.net

Furthermore, Nurr1 agonists have demonstrated the ability to reverse behavioral and histological abnormalities in animal models of Parkinson's disease. researchgate.net Nurr1 is known to regulate genes involved in dopaminergic neuron genesis and functional maintenance, including those encoding proteins crucial for dopamine (B1211576) metabolism, neurotransmission, and axonal growth. researchgate.netlu.se It also controls genes important for the differentiation and survival of dopaminergic neurons. lu.se

Modulation of Nociceptive Signaling Pathways in Animal Models

Prostaglandins, including PGE1, are known to play roles in pain signaling. While PGE2 is well-established for its role in hyperalgesia and allodynia, the specific role of PGE1 in pain has also been investigated. mdpi.comnih.gov Studies in animal models have explored how PGE1 might modulate nociceptive pathways.

Research using orofacial pain behavioral tests in mice suggests that PGE1 can induce pain behavior. mdpi.comnih.gov Investigations in trigeminal ganglion (TG) neurons of mice indicate that PGE1 can enhance the excitability of these neurons, which are involved in orofacial sensation, including pain. nih.gov This effect appears to be mediated, in part, by the facilitation of hyperpolarization-activated cyclic nucleotide-gated channel 2 (HCN2) via the EP2 receptor. mdpi.comnih.gov

In TG neurons, PGE1 increased the HCN channel-generated inward current (Ih) in a concentration-dependent manner. nih.gov Inhibition of adenylyl cyclase, a key enzyme in the cAMP signaling pathway, and blockade of the EP2 receptor were shown to inhibit the PGE1-induced increase in Ih. nih.gov This suggests a mechanism by which PGE1, through activating the EP2 receptor and the subsequent cAMP pathway, can modulate the excitability of nociceptive neurons. nih.gov

Conversely, some reports suggest that the vasodilatory effect of PGE1 may contribute to an analgesic action in animal models of diabetic neuropathy and spinal stenosis, potentially by increasing blood flow and metabolism in affected areas. mdpi.comnih.gov However, the precise mechanisms underlying these analgesic effects require further investigation. mdpi.comnih.gov

This compound Influence on Uterine and Other Reproductive Tissue Contractility (In Vitro Studies)

The effects of prostaglandins, including PGE1, on the contractility of reproductive tissues, particularly the uterus, have been examined in vitro. These studies provide insights into the potential influence of this compound, as an analog, on these processes.

In vitro studies using myometrial strips from women have shown that PGE1 significantly increased myometrial contractility. nih.govciane.netnih.gov Compared to PGE2 and control groups, PGE1 demonstrated a significant increase in contractility over various time periods. nih.govciane.netnih.gov For instance, PGE1 significantly increased in vitro myometrial contractility up to 90 minutes compared to PGE2 and control, and up to 180 minutes compared to PGE2. nih.govciane.net After a longer period (360 minutes), samples treated with PGE1 and control showed lower total collagen content and area covered by connective tissue compared to PGE2. nih.govciane.netnih.gov These findings suggest that PGE1 not only affects contractility but may also influence the structural components of the uterus in vitro. nih.govciane.net

Another in vitro study using extracorporeally perfused non-pregnant swine uteri investigated the effects of different prostaglandins on contractility patterns. oup.com This study observed a dose-dependent increase in intrauterine pressure in both the isthmus and corpus uteri after administration of PGE1 and PGE2. oup.com PGE1 and PGE2 caused a statistically significantly higher increase in intrauterine pressure in the isthmus uteri compared to the corpus uteri, resulting in a cervicofundic pressure gradient. oup.com The direction of contraction waves induced by PGE1 and PGE2 often differed from that induced by PGF2α. oup.com These results indicate that PGE1 modulates contractility in non-pregnant swine uteri in a characteristic manner, leading to distinct contractility patterns. oup.com

While these studies focus on PGE1, they provide a basis for understanding the potential actions of its ethanolamide analog, this compound, on reproductive tissue contractility, highlighting the importance of in vitro models for dissecting these effects.

Cardiac and Renal Cellular Protective Mechanisms Investigated for this compound in Animal Models

Research has explored the protective effects of PGE1 in cardiac and renal systems using animal models, offering potential insights into the activities of this compound.

In isolated constant flow perfused rat hearts, PGE1 demonstrated protective actions against constrictor mediators. nih.gov PGE1 dose-dependently inhibited the increase in coronary perfusion pressure induced by platelet-activating factor (PAF). nih.gov It also attenuated the PAF-induced release of immunoreactive leukotrienes and thromboxane (B8750289) B2. nih.gov Furthermore, PGE1 counteracted the decrease in left ventricular cAMP content induced by PAF. nih.gov PGE1 also inhibited the increase in coronary perfusion pressure caused by LTD4 and arginine vasopressin in isolated perfused rat hearts. nih.gov These findings suggest that PGE1 may play a regulatory role in coronary vascular homeostasis, potentially by stimulating cyclic AMP and influencing eicosanoid metabolism in the heart. nih.gov The protective effects of PGE1 in circulatory shock and myocardial ischemia in animal models may be related to these inhibitory actions. nih.gov

In the context of renal protection, studies on PGE1 have indicated potential beneficial effects in experimental animal models of kidney injury. PGE1 has been shown to increase hepatic blood flow and protect hepatocytes, which can be relevant in systemic conditions affecting multiple organs, including the kidneys. tandfonline.comnih.gov While direct studies on this compound's renal protective mechanisms in animal models were not prominently found, research on PGE1 and other prostaglandins in kidney diseases provides a broader context. Prostaglandins exert various functions in the physiology and pathology of the kidney, influencing glomerular filtration and water/sodium excretion. nih.govoncotarget.com Studies using knockout mice models have revealed the roles of prostaglandin receptor signaling in various renal pathological conditions. nih.govoncotarget.comsemanticscholar.org For example, deletion of the EP1 receptor attenuated renal injury in diabetic mouse models. nih.govoncotarget.com While these studies primarily focus on other prostaglandins and their receptors, they underscore the potential for prostanoids like this compound to influence renal function and protection, warranting further investigation specifically into this compound's effects.

Compound Information

| Compound Name | PubChem CID |

| Prostaglandin E1 Ethanolamide | 35021387 |

| This compound | 35021387 |

| Prostaglandin E1 | 5280350 |

| PGA1 | 5280757 |

| PGE2 | 5280360 |

| PGF2α | 5280377 |

| Anandamide (B1667382) | 10496 |

| Arachidonic acid | 444860 |

| Nurr1 | 9526733 |

| Platelet-activating factor | 5280376 |

| Leukotriene B4 | 5280374 |

| Thromboxane B2 | 5280375 |

| LTD4 | 5280820 |

| Arginine Vasopressin | 9799409 |

Data Tables

Table 1: Effect of PGE1 on In Vitro Myometrial Contractility

| Study Reference | Tissue Source | Treatment (Concentration) | Time Period (minutes) | Effect on Contractility (vs. Control/PGE2) | Significance (p-value) |

| nih.govciane.netnih.gov | Human Myometrium | PGE1 (10⁻⁵ mol/L) | 0-30 | Significantly increased (vs. PGE2, CTR) | < 0.01 |

| nih.govciane.netnih.gov | Human Myometrium | PGE1 (10⁻⁵ mol/L) | 30-90 | Higher (vs. PGE2, CTR) | 0.04 |

| nih.govciane.net | Human Myometrium | PGE1 (10⁻⁵ mol/L) | Up to 90 | Significantly increased (vs. PGE2, CTR) | < 0.01 |

| nih.govciane.net | Human Myometrium | PGE1 (10⁻⁵ mol/L) | Up to 180 | Significantly increased (vs. PGE2) | < 0.05 |

Table 2: Effect of PGE1 on Intrauterine Pressure in Perfused Swine Uteri

| Study Reference | Tissue Source | Treatment | Effect on Isthmus Uteri IUP (vs. other PGs/Oxytocin) | Effect on Corpus Uteri IUP (vs. other PGs/Oxytocin) | Pressure Gradient (Isthmus vs. Corpus) |

| oup.com | Non-pregnant Swine Uteri | PGE1 | Greatest increase (P < 0.001 vs. PGE2, < 0.0001 vs. PGF2α, < 0.0001 vs. Oxytocin) | Dose-dependent increase | Statistically significantly higher |

Table 3: Effect of PGE1 on PAF-Induced Changes in Isolated Rat Hearts

| Study Reference | Model | Treatment (Concentration) | Effect on Coronary Perfusion Pressure (PAF-induced increase) | Effect on Leukotriene Release (PAF-induced) | Effect on Thromboxane B2 Release (PAF-induced) | Effect on Left Ventricular cAMP (PAF-induced decrease) |

| nih.gov | Isolated Rat Heart | PGE1 (2.8 to 280 nmol/L) | Dose-dependently inhibited | Attenuated | Attenuated | Antagonized |

Advanced Analytical Methodologies for Prostaglandin E1 Ethanolamide Research

Quantitative Analysis of PGE1-EA in Biological Samples

Quantifying this compound in biological matrices such as plasma, tissue homogenates, or cell culture supernatants is essential for understanding its physiological roles and metabolic fate. Due to the complexity of these samples and the potential presence of interfering substances, highly specific and sensitive quantification methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the profiling and quantification of lipid mediators, including this compound, in biological samples. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the simultaneous analysis of multiple analytes in a single run, providing comprehensive lipidomics data. mdpi.comwaters.commdpi.comuzh.chshimadzu.comshimadzu.com

The process typically involves sample preparation steps such as solid-phase extraction (SPE) to isolate and concentrate the target analytes from the complex biological matrix. mdpi.comuzh.ch The extracted sample is then injected into an LC system, where compounds are separated based on their physicochemical properties using a suitable stationary phase, commonly a C18 column. uzh.chwalshmedicalmedia.com The separated analytes then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ions and monitoring specific product ions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). mdpi.comnih.govshimadzu.com This fragmentation pattern serves as a highly specific fingerprint for the target molecule, enabling accurate quantification even in the presence of isobaric or structurally similar compounds. nih.gov

LC-MS/MS offers advantages over some traditional methods, such as immunoassays, due to its higher selectivity and ability to simultaneously quantify multiple metabolites. mdpi.comwaters.com While some early LC-MS/MS methods for eicosanoids had higher limits of quantitation compared to GC-MS/MS, recent advancements have significantly improved sensitivity. mdpi.com Modern LC-MS/MS systems, particularly those utilizing triple quadrupole mass analyzers in MRM mode, offer high sensitivity and specificity for targeted lipid mediator analysis. mdpi.comnih.gov

Enzyme Immunoassays (EIA) for this compound Detection and Quantification

Enzyme Immunoassays (EIA), including Enzyme-Linked Immunosorbent Assays (ELISA), are immunological methods used for the detection and quantification of specific analytes based on the principle of antibody-antigen recognition. nih.gov EIA kits for prostaglandins (B1171923), including PGE1, are commercially available and have been used for their detection and quantification in biological fluids. windows.netmybiosource.com